1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzo[d][1,3]dioxol-5-yl group and a 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is associated with enhanced lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving binding affinity in drug design . The 4-bromophenyl substitution may contribute to halogen bonding interactions in biological targets .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-13-3-1-11(2-4-13)18-21-19(27-22-18)12-7-17(24)23(9-12)14-5-6-15-16(8-14)26-10-25-15/h1-6,8,12H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWKXHQNAKHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and an oxadiazole linked to a pyrrolidine ring. Its molecular formula is CHBrNO, indicating the presence of halogen and heterocyclic components that often contribute to biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target molecule. For instance, derivatives of pyrazole and imidazole have shown significant inhibition against herpes simplex virus (HSV) replication in vitro. Compounds exhibiting similar structural features have been reported to prevent HSV effects on Vero cells with high efficacy at low concentrations .
Antimicrobial Activity
The biological activity of compounds with similar frameworks has also been investigated for antimicrobial properties. Research indicates that benzodioxole derivatives can exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For example, certain benzotriazole derivatives demonstrated potent antimicrobial activity due to their bulky hydrophobic groups .
Anticancer Activity
Compounds containing the 1,2,4-triazole scaffold have been noted for their chemopreventive and chemotherapeutic effects. In particular, mercapto-substituted triazoles have shown promise against various cancer cell lines, suggesting that the target compound may also possess anticancer properties through mechanisms involving apoptosis induction or cell cycle arrest .
Study on Antiviral Activity
In a study focusing on heterocyclic compounds, researchers synthesized several derivatives and tested their antiviral activities. One notable finding was that certain derivatives could inhibit HSV replication by over 90% at concentrations of 50 μM while maintaining low cytotoxicity (CC50 > 600 μM) .
Study on Antimicrobial Effects
A comparative analysis of benzodioxole derivatives revealed that compounds with larger substituents exhibited enhanced antibacterial activity. For instance, a specific derivative showed significant inhibition against Bacillus subtilis, demonstrating the potential for developing new antimicrobial agents based on the compound’s structure .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For example, a study demonstrated its potential in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in vitro against several cancer cell lines. In one notable study, it was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This positions it as a candidate for further development in cancer therapy.
Modulation of Biological Targets
The compound has also been explored for its ability to modulate specific biological targets such as ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy . This suggests that the compound could enhance the efficacy of existing chemotherapeutic agents by overcoming resistance pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxic effects. |
| Study C | Drug Resistance Modulation | Showed potential to reverse drug resistance in cancer cells by modulating transporter activity. |
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The pyrrolidin-2-one core in the target compound distinguishes it from pyrrolidinedione (e.g., ) or triazolone (e.g., ) analogs.
- Oxadiazole-containing compounds (e.g., ) often exhibit improved metabolic stability compared to ester/amide analogs.
Pharmacological and Physicochemical Properties
Key Insights :
- Oxadiazole rings (e.g., ) are associated with enhanced metabolic stability, a likely advantage over ester-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
